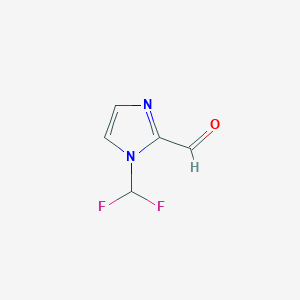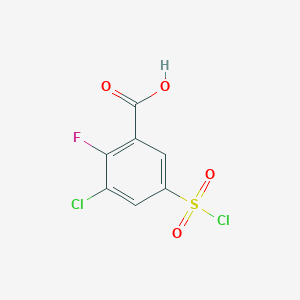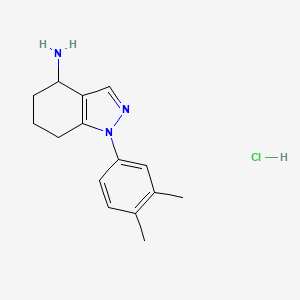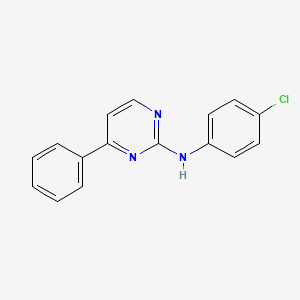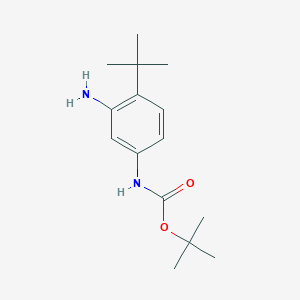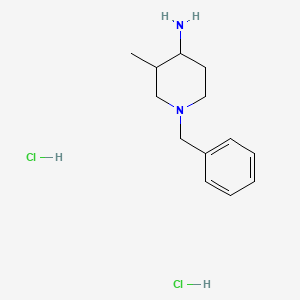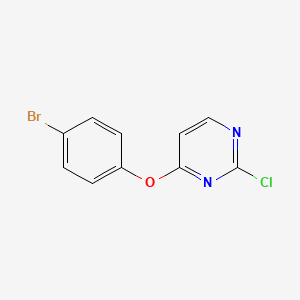
4-(4-Bromophenoxy)-2-chloropyrimidine
Vue d'ensemble
Description
“4-(4-Bromophenoxy)-2-chloropyrimidine” is likely a halogenated pyrimidine compound. Halogenated pyrimidines are often used in medicinal chemistry due to their potential biological activities .
Synthesis Analysis
While specific synthesis methods for “4-(4-Bromophenoxy)-2-chloropyrimidine” are not available, similar compounds such as “4-(4-Bromophenoxy)phenyl)methanol” have been synthesized through S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in alkaline medium with 2-bromo-1-phenylethanone followed by reduction of the corresponding ketone.Molecular Structure Analysis
The molecular structure of “4-(4-Bromophenoxy)-2-chloropyrimidine” would likely consist of a pyrimidine ring substituted with a chloro group at the 2-position and a bromophenoxy group at the 4-position .Applications De Recherche Scientifique
1. Coordination Polymer of Ni(II) with 2-(4-Bromophenoxy)acetohydrazide
- Application Summary: This compound was used to synthesize a coordination polymer of Ni(II). The complexing agent is six-coordinated, and its distorted octahedron forms due to the bidentate coordination of 2-(4-bromophenoxy)acetohydrazide through the carbonyl oxygen atom and the amine nitrogen .
- Methods of Application: The coordination compound was characterized by means of elemental analyses, molar conductance, thermogravimetric analysis, IR spectroscopy, and single crystal X-ray diffraction analysis .
- Results or Outcomes: It was determined that the coordination compound exhibits a polymeric structure .
2. {1-[2-(4-bromophenoxy)ethyl]-1H-benzimidazol-2-yl}methanol
- Application Summary: This compound has potential applications in various fields of scientific research. One of the applications is in the field of medicinal chemistry, where it can be used as a lead compound for the development of new drugs.
- Methods of Application: This compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
- Results or Outcomes: This compound has been shown to exhibit antiviral, anticancer, and antibacterial activities, making it a potential candidate for the treatment of various diseases.
3. 2-(4-Bromophenoxy)tetrahydropyran
- Application Summary: This compound can be used to produce 4-bromo-phenol at a temperature of 20°C . It is used as a pharmaceutical intermediate .
- Methods of Application: The compound is synthesized and used in the production of 4-bromo-phenol .
- Results or Outcomes: The compound is used as an intermediate in the synthesis of various pharmaceuticals .
4. 4-(4-Bromophenoxy)benzaldehyde
- Application Summary: This compound is used in various applications in organic chemistry .
- Methods of Application: The compound is synthesized and used in various organic reactions .
- Results or Outcomes: The compound is used as a reagent in the synthesis of various organic compounds .
5. Coordination Polymer of Ni(II) with 2-(4-Bromophenoxy)acetohydrazide
- Application Summary: This compound was used to synthesize a coordination polymer of Ni(II). The complexing agent is six-coordinated, and its distorted octahedron forms due to the bidentate coordination of 2-(4-bromophenoxy)acetohydrazide through the carbonyl oxygen atom and the amine nitrogen .
- Methods of Application: The coordination compound was characterized by means of elemental analyses, molar conductance, thermogravimetric analysis, IR spectroscopy, and single crystal X-ray diffraction analysis .
- Results or Outcomes: It was determined that the coordination compound exhibits a polymeric structure .
6. 4-(4-Bromophenoxy)benzaldehyde
Propriétés
IUPAC Name |
4-(4-bromophenoxy)-2-chloropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrClN2O/c11-7-1-3-8(4-2-7)15-9-5-6-13-10(12)14-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJTRBYSTEUXIEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=NC(=NC=C2)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenoxy)-2-chloropyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{3-[(Difluoromethyl)sulfanyl]-4-methoxyphenyl}acetonitrile](/img/structure/B1453256.png)
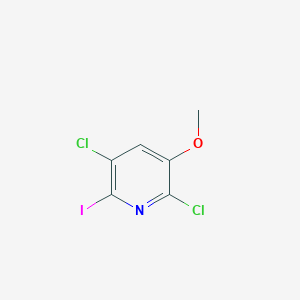
![2-oxo-1H,2H,5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B1453260.png)
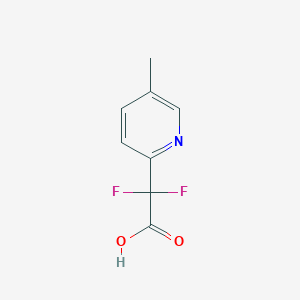
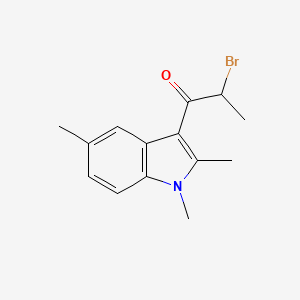
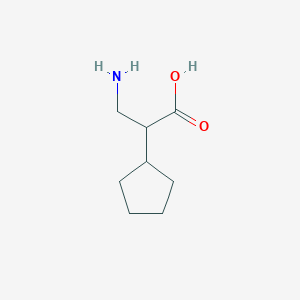
![1-[4-(Methylthio)-1,3-benzothiazol-2-yl]azetidine-3-carboxylic acid](/img/structure/B1453267.png)
